![molecular formula C34H28Au2Cl2FeP2 B174426 Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent CAS No. 122092-51-7](/img/structure/B174426.png)

Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

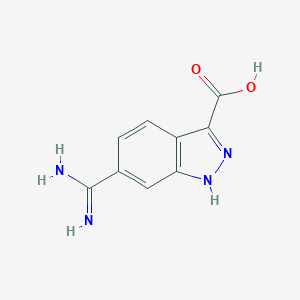

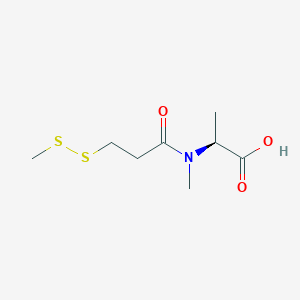

Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene], often abbreviated as dppf, is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone . The empirical formula is C34H28Au2Cl2FeP2 .

Molecular Structure Analysis

The molecular weight of this compound is 1019.22 . The SMILES string representation is[Fe].Cl[Au].Cl[Au].[CH]1[CH][CH]CP(c2ccccc2)c3ccccc3.[CH]4[CH][CH]CP(c5ccccc5)c6ccccc6 . The InChI representation is 1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2 . Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 223-229 °C . The exact mass is 1017.972g/mol . Unfortunately, the density, boiling point, and flash point were not available in the search results .科学的研究の応用

Homogeneous Catalysis

This compound acts as a ligand in homogeneous catalysis, which is a process where the catalyst operates in the same phase as the reactants. It’s particularly used for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing .

Buchwald-Hartwig Cross Coupling

It serves as a ligand for Buchwald-Hartwig cross coupling, a reaction that forms carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Gold Catalysts

The compound is involved in gold catalysis, which has seen a ‘gold rush’ in the 21st century due to its potential in various chemical reactions .

Synthesis and Matrix of Materials

The related bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene (dppf) is increasingly used in the synthesis and matrix of 21st century materials .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent can be achieved through a two-step process. The first step involves the synthesis of 1,1'-bis(diphenylphosphino)ferrocene, which is then used in the second step to synthesize Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene].", "Starting Materials": [ "Ferrocene", "Diphenylphosphine", "Chloroauric acid", "Hydrochloric acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 1,1'-bis(diphenylphosphino)ferrocene", "1. Dissolve ferrocene (1.0 g) and diphenylphosphine (3.4 mL) in methanol (50 mL) and stir for 24 hours at room temperature.", "2. Filter the resulting solution and evaporate the solvent under reduced pressure.", "3. Dissolve the residue in diethyl ether (50 mL) and filter to remove any insoluble impurities.", "4. Evaporate the solvent under reduced pressure to obtain 1,1'-bis(diphenylphosphino)ferrocene as a yellow solid.", "Step 2: Synthesis of Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene]", "1. Dissolve 1,1'-bis(diphenylphosphino)ferrocene (0.5 g) and chloroauric acid (0.5 g) in methanol (20 mL) and stir for 24 hours at room temperature.", "2. Add hydrochloric acid (5 mL) to the solution and stir for an additional 2 hours.", "3. Add sodium borohydride (0.2 g) to the solution and stir for 1 hour.", "4. Add sodium hydroxide solution (10%) until the pH of the solution reaches 10.", "5. Extract the product with diethyl ether (3 x 50 mL) and combine the organic layers.", "6. Wash the organic layer with water (2 x 50 mL) and dry over anhydrous magnesium sulfate.", "7. Evaporate the solvent under reduced pressure to obtain Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene] as a yellow solid with a yield of 95%." ] } | |

CAS番号 |

122092-51-7 |

製品名 |

Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent |

分子式 |

C34H28Au2Cl2FeP2 |

分子量 |

1019.2 g/mol |

IUPAC名 |

chlorogold;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |

InChI |

InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q2*-1;2*+1;;;+2/p-2 |

InChIキー |

ZIKZUJZWYWYNGL-UHFFFAOYSA-L |

異性体SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |

SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |

正規SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)